molecular formula C9H17NO3 B064717 tert-Butyl (4-oxobutan-2-yl)carbamate CAS No. 186743-06-6

tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No. B064717
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (4-oxobutan-2-yl)carbamate involves multiple steps, including esterification, protection of functional groups, and carbamate formation. For instance, a study described the synthesis of a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, from L-Serine through a seven-step process, achieving an overall yield of 30% (Tang et al., 2014). This synthesis pathway highlights the complexity and intricacy involved in producing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl (4-oxobutan-2-yl)carbamate can be analyzed through various spectroscopic techniques, including NMR and mass spectrometry. These analyses provide detailed information on the molecular configuration, functional groups, and stereochemistry of the compound. Structural elucidation is critical for understanding the compound's reactivity and potential for further chemical transformations.

Chemical Reactions and Properties

Tert-butyl (4-oxobutan-2-yl)carbamate participates in various chemical reactions, including transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing its versatility in synthetic chemistry (Sakaitani & Ohfune, 1990). These reactions are pivotal in modifying the compound for specific applications or synthesizing new derivatives with desired properties.

Scientific Research Applications

  • Antibacterial Activity of Derivatives : A study by Prasad (2021) described the synthesis of novel derivatives of tert-Butyl (4-oxobutan-2-yl)carbamate, which were evaluated for antibacterial activity.

  • Crystal Structures Involving Hydrogen and Halogen Bonds : Research by Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlighting the significance of hydrogen and halogen bonds.

  • Synthesis of Chiral Compounds : Li et al. (2015) reported an efficient method for synthesizing tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate with significant advantages in terms of simplicity and yield. This study is detailed in Synthetic Communications.

  • Photoredox-Catalyzed Amination : Wang et al. (2022) demonstrated the use of tert-Butyl (4-oxobutan-2-yl)carbamate in photoredox-catalyzed amination, establishing a new pathway for assembling 3-aminochromones. More information can be found in The Journal of Organic Chemistry.

  • Building Blocks for Protease Inhibitors : Ghosh et al. (2017) explored the enantioselective synthesis of tert-butyl derivatives as building blocks for novel protease inhibitors. This research is detailed in Tetrahedron Letters.

  • Enantiodivergent Synthesis : Conway and Evans (2021) conducted a study on the enantiodivergent synthesis of tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, as outlined in the Journal of Chemical Research.

  • Catalytic Epoxidation in Drug Synthesis : Qiu, Xia, and Sun (2019) described the catalytic epoxidation of tert-butyl (4-oxobutan-2-yl)carbamate for synthesizing a key intermediate in the drug carfilzomib, published in Chinese Chemical Letters.

  • Natural Product Synthesis : Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a derivative of tert-butyl (4-oxobutan-2-yl)carbamate, as an intermediate in the natural product jaspine B. This study is found in Advanced Materials Research.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

tert-butyl N-(4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-oxobutan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Liang, F Strieth-Kalthoff, P Bellotti, F Glorius - Chem Catalysis, 2021 - cell.com
The development of a catalytic strategy for one-carbon homologation is of foundational importance in organic synthesis enabling quick elaboration of useful molecules. Herein, we …
Number of citations: 14 www.cell.com
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the Serbian …, 2021 - shd-pub.org.rs
Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has been examined. The compounds showed moderate in vitro …
Number of citations: 1 shd-pub.org.rs
TŠ Srbljanović, OD Djaković, B Šolaja - scholar.archive.org
Revised 17 January 2021; Accepted 18 January 2021) Abstract: Synthesis of novel aminoquinoline derivatives has been accomplished and their activity against malaria strains has …
Number of citations: 0 scholar.archive.org
I Opsenica, M Selaković, M Tot, T Verbić… - Journal of the …, 2021 - cherry.chem.bg.ac.rs
Melting points were determined on a Boetius PMHK apparatus and were not corrected. IR spectra were recorded on a Thermo-Scientific Nicolet 6700 FT-IR Diamond Crystal. NMR: 1H …
Number of citations: 0 cherry.chem.bg.ac.rs

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